molecular formula C10H8O2S2 B12792141 4-(2-Thienylmethyl)-3-thiophenecarboxylic acid CAS No. 31936-88-6

4-(2-Thienylmethyl)-3-thiophenecarboxylic acid

Cat. No.: B12792141
CAS No.: 31936-88-6
M. Wt: 224.3 g/mol
InChI Key: JZHLOTURPOOTRC-UHFFFAOYSA-N
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Description

4-(2-Thienylmethyl)-3-thiophenecarboxylic acid is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Thienylmethyl)-3-thiophenecarboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Another method involves the cyclization of alkynols with elemental sulfur or other sulfur sources, leading to the formation of thiophene derivatives . This reaction is initiated by the generation of a trisulfur radical anion, which adds to alkynes to form the thiophene ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The use of palladium-catalyzed coupling reactions and sulfur cyclization processes are optimized for high yield and purity, making them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(2-Thienylmethyl)-3-thiophenecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiophene derivatives.

Scientific Research Applications

4-(2-Thienylmethyl)-3-thiophenecarboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Thienylmethyl)-3-thiophenecarboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. Its sulfur-containing structure allows it to form strong interactions with metal ions and other electrophilic species, making it a versatile reagent in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Thienylmethyl)-3-thiophenecarboxylic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties

Properties

CAS No.

31936-88-6

Molecular Formula

C10H8O2S2

Molecular Weight

224.3 g/mol

IUPAC Name

4-(thiophen-2-ylmethyl)thiophene-3-carboxylic acid

InChI

InChI=1S/C10H8O2S2/c11-10(12)9-6-13-5-7(9)4-8-2-1-3-14-8/h1-3,5-6H,4H2,(H,11,12)

InChI Key

JZHLOTURPOOTRC-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CC2=CSC=C2C(=O)O

Origin of Product

United States

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